molecular formula C5H3FIN B038475 2-Fluoro-3-iodopyridine CAS No. 113975-22-7

2-Fluoro-3-iodopyridine

Cat. No. B038475
M. Wt: 222.99 g/mol
InChI Key: WCDCAXVNBOLWNO-UHFFFAOYSA-N
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Patent
US08536200B2

Procedure details

To a solution of diisopropylamine (345 mL, 249 g, 2.46 mol) in anhydrous THF (5 L) at −8 to −10° C. under a blanket of N2 was added n-BuLi (880 mL, 158 g, 2.46 mol) dropwise via cannula. The mixture was stirred at −10° C. for 30 min, cooled to −78° C. and treated with a solution of 2-fluoro-3-iodopyridine (500 g, 2.24 mol) in dry THF (2 L) dropwise. After the addition, the reaction mixture was warmed to −60° C. and this temperature was maintained for 2 h. The mixture was then cooled to −78° C., treated with ethyl formate (183 g, 2.47 mol) dropwise, followed by sodium methoxide (149 g, 2.75 mol) in MeOH (1.5 L) and warmed to ambient temperature. The reaction mixture was quenched with ice water and extracted with EtOAc. The layers were separated and the organic phase was washed with water and brine, dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to afford 4-iodo-2-methoxynicotinaldehyde (380 g, 64%) as a solid. Alternatively, 4-iodo-2-methoxynicotinaldehyde can be prepared according to the procedure described in U.S. Pat. No. 5,491,237 (WO 95/29917).
Quantity
345 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
880 mL
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
183 g
Type
reactant
Reaction Step Three
Quantity
149 g
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])C)([CH3:3])C.N#N.[Li]CCCC.FC1[C:21]([I:22])=CC=CN=1.[CH:23](OCC)=[O:24].[CH3:28][O-:29].[Na+]>C1COCC1.CO>[I:22][C:21]1[C:3]([CH:23]=[O:24])=[C:1]([O:29][CH3:28])[N:4]=[CH:5][CH:7]=1 |f:5.6|

Inputs

Step One
Name
Quantity
345 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
880 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
FC1=NC=CC=C1I
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
183 g
Type
reactant
Smiles
C(=O)OCC
Step Four
Name
Quantity
149 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −10° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to −60° C.
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=NC(=C1C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 380 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.